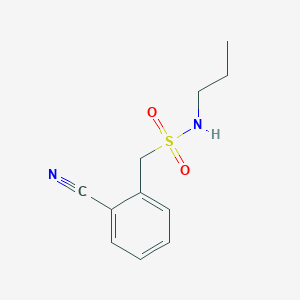

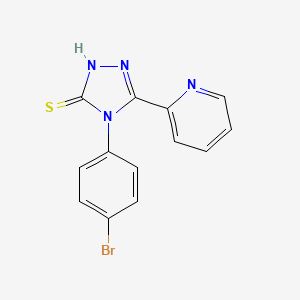

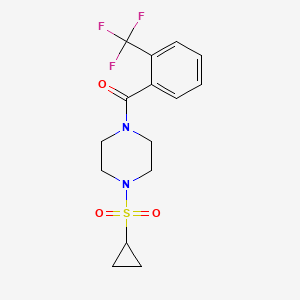

1-(2-cyanophenyl)-N-propylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(2-cyanophenyl)-N-propylmethanesulfonamide is a derivative of methanesulfonamide, which is a functional group known for its involvement in various chemical reactions and biological activities. The presence of the cyanophenyl group suggests potential interactions with enzymes or receptors due to the electron-withdrawing nature of the cyano group, which can affect the electronic properties of the molecule.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been reported through various methods. For instance, N-cyanomethyl aromatic sulfonamides were prepared by reacting arylsulfonyl halides with aminoacetonitrile, incorporating various aryl moieties . Another synthesis route for a phenylmethanesulfonamide ligand involved multiple steps, including hydroxyl-alkylation and amino-methylsulfonylation, leading to a product with high purity . Additionally, N-(2-halophenyl)methanesulfonamides have been used to synthesize 1-methylsulfonyl-indoles in a one-step process involving palladium-catalyzed reactions with terminal acetylenes . These methods provide insights into potential synthetic pathways that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is critical for their biological activity and chemical reactivity. The presence of the sulfonamide group is known to confer high reactivity, as demonstrated by the synthesis of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines . The molecular structure of this compound would likely exhibit similar reactivity due to the presence of the sulfonamide group.

Chemical Reactions Analysis

Sulfonamide derivatives participate in various chemical reactions. For example, the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes has been used to synthesize functionalized cyclopropanes . Vinylsulfones and vinylsulfonamides, closely related to methanesulfonamides, are known for their biological activities and roles in synthetic organic chemistry, including participation in 1,4-addition and electrocyclization reactions . These reactions could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The electron-withdrawing cyano group in this compound would affect its polarity, solubility, and reactivity. The sulfonamide group itself is known for its ability to bind to metalloenzymes, as seen in the moderate inhibitory activity of N-cyanomethylsulfonamides against human carbonic anhydrase isoforms . The physical properties such as melting point, boiling point, and solubility in various solvents would be determined by the specific substituents on the phenyl ring and the length of the propyl chain in the N-propyl group.

科学的研究の応用

Synthesis and Structural Characterization

Synthesis Techniques : Innovative synthesis protocols for vinylsulfones and vinylsulfonamides, which have wide-ranging biological activities and are useful in synthetic organic chemistry, have been developed. These compounds are active in various reactions, including 1,4-addition and electrocyclization reactions (2020).

Structural Studies : Combined experimental and computational studies have been used to characterize the structures of N-(2-cyanophenyl)disulfonamides, demonstrating the versatility of these compounds in various chemical reactions (Mphahlele & Maluleka, 2021).

Cyclopropanation Reactions : Research has been conducted on the rhodium-catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, using cyclic N-(arylsulfonyl)amino acids as ligands. This has implications for the synthesis of functionalized cyclopropanes (Davies et al., 1996).

Diverse Reactions of Sulfonamides : Studies have explored the reactions of substituted sulfenes with various compounds, providing insights into the structural and conformational features of the resulting products (Bargagna et al., 1983).

Potential Applications

Kinase Inhibitors : Research into the synthesis of sulfonamide-based kinase inhibitors from sulfonates has been conducted. These compounds are of interest for the treatment of cancer, demonstrating the potential medical applications of these compounds (Wong et al., 2010).

Biocatalysis in Drug Metabolism : The use of biocatalysis to prepare mammalian metabolites of certain drugs has been investigated. This shows the role of similar compounds in understanding and facilitating drug metabolism (Zmijewski et al., 2006).

Cycloaddition Reactions : Studies on the cycloaddition reactions of N-Sulfinylsulfonamides with ketenimines have been performed, contributing to our understanding of the chemistry of sulfonamides (Minami et al., 1975).

作用機序

Target of Action

The compound “1-(2-cyanophenyl)-N-propylmethanesulfonamide” is structurally similar to Perampanel , a known non-competitive AMPA glutamate receptor antagonist . Therefore, it’s plausible that this compound may also target the AMPA receptors, which play a crucial role in synaptic transmission and neuroplasticity .

Mode of Action

As a potential AMPA receptor antagonist, this compound could bind to the AMPA receptors in a non-competitive manner, inhibiting the action of the neurotransmitter glutamate . This inhibition could result in decreased neuronal excitation .

Biochemical Pathways

The primary biochemical pathway affected by this compound would likely be the glutamatergic signaling pathway. By inhibiting AMPA receptors, the compound could disrupt the normal flow of positive ions into the neuron, thereby reducing the excitability of the neuron .

Pharmacokinetics

Perampanel is primarily metabolized in the liver via CYP3A4 and/or CYP3A5 enzymes . The elimination half-life of Perampanel is around 105 hours, and it is excreted 70% in feces and 30% in urine .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a reduction in neuronal excitability, given its potential role as an AMPA receptor antagonist . This could potentially lead to a decrease in the frequency and severity of seizures, similar to the effects observed with Perampanel .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the presence of certain drugs could affect the metabolism of this compound, potentially leading to drug-drug interactions

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2-cyanophenyl)-N-propylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-2-7-13-16(14,15)9-11-6-4-3-5-10(11)8-12/h3-6,13H,2,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZFCSFHAJGGGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)CC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3008927.png)

![3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008928.png)

![9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3008929.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-((4-nitrobenzyl)thio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3008940.png)

![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)